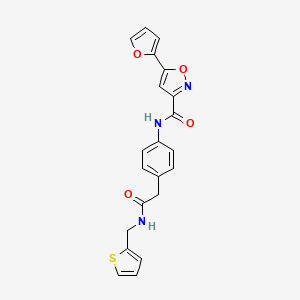![molecular formula C20H20N6O3 B2508587 4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide CAS No. 1356542-93-2](/img/structure/B2508587.png)
4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide is a synthetic organic compound. This compound falls within a class of imidazopurines, characterized by a purine ring structure with an imidazole fusion and functional groups that enhance its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide typically involves multi-step organic reactions. Starting with commercially available precursors, such as 1,6,7-trimethylpurine, the synthesis proceeds through various steps including alkylation, cyclization, and amide formation. Key reaction conditions often include the use of strong bases like potassium tert-butoxide, high temperatures around 150°C for cyclization, and specific solvents like dimethylformamide to enhance reaction efficiency.
Industrial Production Methods: At an industrial scale, optimization of these steps can involve the use of continuous flow reactors for improved yield and purity. Additionally, the use of catalysts and high-pressure conditions can further streamline production, reducing reaction times and energy costs.
化学反応の分析
Types of Reactions it Undergoes: The compound undergoes several types of reactions including:
Oxidation: Reacts with oxidizing agents such as hydrogen peroxide and permanganates.
Reduction: Reduces under the action of reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions at the benzamide moiety.
Common Reagents and Conditions Used:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles including amines and thiols.
Major Products Formed:
From Oxidation: Corresponding acids or ketones depending on the reaction conditions.
From Reduction: Alcohols or amines.
From Substitution: Varied substituted derivatives depending on the nucleophile.
科学的研究の応用
This compound is notable for its diverse range of scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules due to its reactive purine core.
Biology: Studied for its potential as a biochemical probe given its ability to interact with nucleic acids and proteins.
Medicine: Investigated for therapeutic potential, particularly in anticancer and antiviral research.
Industry: Used in material science for developing organic semiconductors and other advanced materials.
作用機序
Mechanism of Effects: The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and enzymes. Its planar purine structure facilitates intercalation into DNA, disrupting replication and transcription processes, which is particularly useful in cancer research.
Molecular Targets and Pathways Involved: Major targets include topoisomerases (involved in DNA replication), and kinases (involved in signal transduction pathways). By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Uniqueness and Similar Compounds: 4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide stands out due to its specific functional groups that enhance its reactivity and biological activity compared to related imidazopurines.
Similar Compounds Include:
4-(3-methyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide
4-(3-allyl-1,6-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide
These compounds share structural similarities but differ in the substitution patterns which affect their chemical and biological properties.
The compound this compound is a fascinating molecule with diverse applications and distinct characteristics that set it apart in the realm of synthetic organic chemistry and biochemistry.
特性
IUPAC Name |
4-(4,7,8-trimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-5-10-24-18(28)15-17(23(4)20(24)29)22-19-25(11(2)12(3)26(15)19)14-8-6-13(7-9-14)16(21)27/h5-9H,1,10H2,2-4H3,(H2,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFWCNSAVOJJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)CC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)
![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)


![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)
